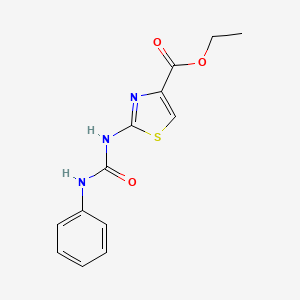
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by FTIR and NMR (1H and 13C) . The IR spectrum shows peaks corresponding to C=O ester, C–H, C=C, C=N, and OH groups . The 1H NMR spectrum shows signals corresponding to CH2, CH3, thiazole, Ar, H–C=N, and Ar–OH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 196–198 °C . The compounds are characterized by FTIR and NMR (1H and 13C), which provide information about their chemical structure .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 2-(3-phenylureido)thiazole-4-carboxylate,” focusing on six unique applications:
Antibacterial Agents
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has shown significant potential as an antibacterial agent. Thiazole derivatives, including this compound, exhibit strong activity against various gram-positive and gram-negative bacteria. This makes them valuable in developing new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Research
This compound is also explored for its anticancer properties. Thiazole derivatives have been found to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Research into Ethyl 2-(3-phenylureido)thiazole-4-carboxylate could lead to the development of new chemotherapeutic agents .
Anti-inflammatory Applications
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has potential anti-inflammatory properties. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound is also studied for its antioxidant properties. Thiazole derivatives can neutralize free radicals, reducing oxidative stress and preventing cellular damage. This application is particularly relevant in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .
Antitubercular Agents
Research has shown that thiazole derivatives, including Ethyl 2-(3-phenylureido)thiazole-4-carboxylate, possess antitubercular activity. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, making them potential candidates for new TB treatments .
Antifungal Applications
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is also being investigated for its antifungal properties. Thiazole derivatives have shown efficacy against various fungal pathogens, which could lead to the development of new antifungal medications to treat infections like candidiasis and aspergillosis .
作用機序
The mechanism of action of similar compounds involves interactions with target enzymes. For instance, some designed compounds were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase, and showed strong binding affinity . These compounds could be considered to act as antagonists against this target enzyme .
将来の方向性
The future directions for research on similar compounds could involve further exploration of their therapeutic roles. The synthesized compounds showed moderate to significant antibacterial and antifungal potential . Therefore, these compounds could be further investigated for their potential as therapeutic agents against various diseases.
特性
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVJHSQRJOVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

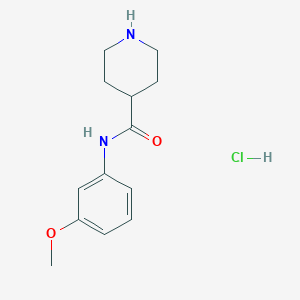
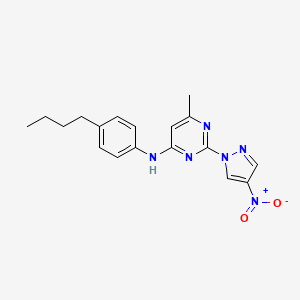
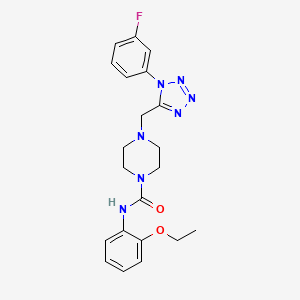

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)
![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)
![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
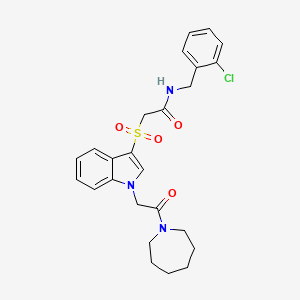
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
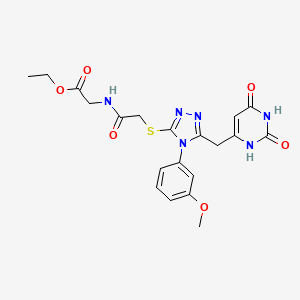
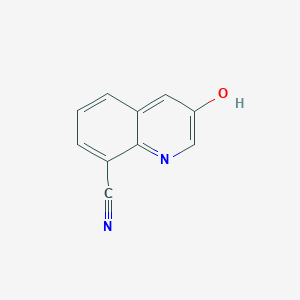
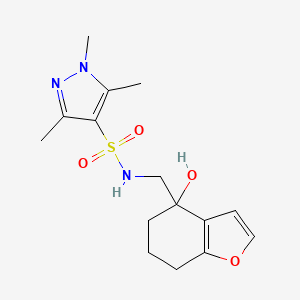
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)